molecular formula C19H16N2O4 B12902409 Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate CAS No. 32889-94-4

Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate

Cat. No.: B12902409
CAS No.: 32889-94-4
M. Wt: 336.3 g/mol
InChI Key: QXEKBRFTLMLECO-UHFFFAOYSA-N
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Description

Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of indolizinoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate indole derivatives with quinoline precursors under controlled conditions. The reaction conditions often include the use of anhydrous solvents, such as acetonitrile, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced indolizinoquinoline compounds .

Scientific Research Applications

Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methoxy-9-oxo-9,11-dihydroindolizino(1,2-b)quinoline-8-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

32889-94-4

Molecular Formula

C19H16N2O4

Molecular Weight

336.3 g/mol

IUPAC Name

ethyl 7-methoxy-9-oxo-11H-indolizino[1,2-b]quinoline-8-carboxylate

InChI

InChI=1S/C19H16N2O4/c1-3-25-19(23)16-15(24-2)9-14-17-12(10-21(14)18(16)22)8-11-6-4-5-7-13(11)20-17/h4-9H,3,10H2,1-2H3

InChI Key

QXEKBRFTLMLECO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)OC

Origin of Product

United States

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